Vanadium trisulfide

Description

Properties

CAS No. |

1315-03-3 |

|---|---|

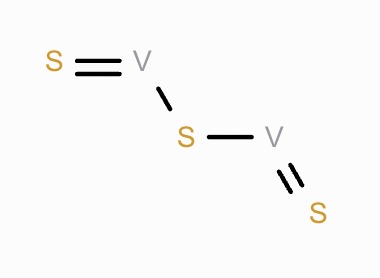

Molecular Formula |

S3V2-6 |

Molecular Weight |

198.1 g/mol |

IUPAC Name |

bis(vanadium);trisulfide |

InChI |

InChI=1S/3S.2V/q3*-2;; |

InChI Key |

DZHPNGBVLQQOQL-UHFFFAOYSA-N |

Canonical SMILES |

[V+3].[V+3].[S-2].[S-2].[S-2] |

Other CAS No. |

11130-24-8 1315-03-3 |

physical_description |

Other Solid Greenish-black solid; Insoluble in water; [Merck Index] Black crystalline solid; Insoluble in water; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Vanadium Sulfide Stoichiometries and Polymorphs

Diverse Stoichiometric Compositions in Vanadium Sulfide (B99878) Systems

The ability of vanadium to exist in multiple oxidation states and the versatile bonding of sulfur lead to the formation of numerous stable binary and ternary compounds. These compositions range from sulfur-rich to metal-rich phases, each with a unique structural arrangement.

Vanadium Disulfide (VS₂) Systems and Derivatives

Vanadium disulfide (VS₂) is one of the most extensively studied members of the vanadium sulfide family. As a typical two-dimensional (2D) transition metal dichalcogenide, it possesses a layered structure that is of great interest for intercalation chemistry, particularly in the context of battery applications. nih.gov The layers in VS₂ are held together by weak van der Waals forces, allowing for the insertion of foreign atoms or molecules between them.

VS₂ typically crystallizes in a hexagonal system, and its structure is characterized by a layer spacing of approximately 5.76 Å. acs.org The synthesis of high-quality VS₂ nanosheets with a layered hexagonal crystal structure has been achieved through methods like hydrothermal synthesis. researchgate.net These nanosheets can form unique morphologies, such as nanoflower structures. researchgate.net

Vanadium Tetrasulfide (VS₄) Architectures

Vanadium tetrasulfide (VS₄), also known by its mineral name patronite, exhibits a distinct one-dimensional (1D) chain-like structure. mdpi.com This quasi-one-dimensional architecture is composed of VS₄ ribbons. rsc.org The crystal structure of VS₄ is monoclinic, belonging to the C2/c space group. rsc.org

Within this structure, the vanadium atoms are in a +4 oxidation state and are coordinated to sulfur atoms, which exist as disulfide ions (S₂)²⁻. The V-S bond distances in the distorted face-sharing VS₈ hexagonal bipyramids range from 2.37 to 2.55 Å. rsc.org The long interchain V-V distances contribute to the material's quasi-one-dimensional character.

Higher Vanadium Sulfides (e.g., V₅S₈, V₄S₇, V₉S₁₆)

Beyond the more common VS₂ and VS₄, a variety of "higher" vanadium sulfides exist with more complex stoichiometries and structures. These are often considered as derivatives of the VS₂ structure.

V₅S₈: This compound can be understood as being derived from the VS₂ structure through the self-intercalation of extra vanadium atoms into the van der Waals gaps between the VS₂ layers. nih.gov This results in a monoclinic crystal structure. The intercalation of vanadium atoms often occurs in an ordered fashion, leading to superstructures.

V₄S₇: The atomic structure of this sulfur-depleted phase has been determined through a combination of experimental techniques and density functional theory (DFT) calculations. nih.gov It is formed by the ordered removal of sulfur atoms from a VS₂ layer. nih.gov

V₉S₁₆: This stoichiometry represents the thinnest possible form of V₅S₈, consisting of two VS₂ layers with a single intercalated layer of vanadium atoms. nih.gov

Monovanadium Sulfide (VS)

Monovanadium sulfide (VS) is a simpler binary compound in the vanadium sulfide family. It is recognized for its use as a catalyst. rsc.org While detailed structural information is less commonly discussed in broader reviews compared to the layered and chain-like structures, its existence and utility are well-documented.

Ternary and Non-Stoichiometric Vanadium Sulfides (e.g., BaₓV₆S₈, InₓV₆S₈, KₓV₆S₈)

The vanadium sulfide system extends to include ternary compounds, where a third element is introduced, and non-stoichiometric phases, where the ratio of vanadium to sulfur deviates from simple integers. Vanadium-based sulfides show great potential for development due to their diverse material combinations and rich crystal structures. rsc.org

Crystal Structures of Vanadium Sulfide Phases

The diverse stoichiometries of vanadium sulfides are intrinsically linked to their varied crystal structures. The primary building blocks and their arrangements dictate the physical and chemical properties of these materials. The ability of vanadium to adopt different coordination geometries and the tendency of sulfur to form polysulfide linkages are key factors in the structural diversity of this system.

Below is a summary of the crystal structures for several key vanadium sulfide phases:

| Compound | Crystal System | Space Group | Key Structural Features |

| VS₂ | Hexagonal | - | Layered structure with weak van der Waals forces between layers. |

| VS₄ | Monoclinic | C2/c | One-dimensional chains of VS₄ ribbons. |

| V₅S₈ | Monoclinic | - | Intercalated VS₂ structure with additional vanadium atoms in the van der Waals gaps. |

| V₄S₇ | - | - | Derived from the VS₂ structure with ordered sulfur vacancies. |

| V₉S₁₆ | - | - | The thinnest structural unit of V₅S₈, composed of two VS₂ layers and one intercalated V layer. |

The study of these crystal structures is crucial for understanding the fundamental properties of vanadium sulfides and for designing new materials with tailored functionalities for various technological applications.

Layered Hexagonal Structures (e.g., VS₂)

Vanadium disulfide (VS₂) is a prominent member of the transition metal dichalcogenide (TMD) family, known for its layered structure. arxiv.org In its most common form, VS₂ crystallizes in a hexagonal system, where each layer consists of a sheet of vanadium atoms sandwiched between two layers of sulfur atoms. arxiv.org These S-V-S layers are held together by weak van der Waals forces, which allows for the intercalation of other atoms and molecules between the layers.

The individual layers of VS₂ exhibit a honeycomb-like lattice. arxiv.org The structure is two-dimensional and consists of VS₂ sheets oriented in the (0, 0, 1) direction. researchgate.net Within these layers, the vanadium and sulfur atoms are covalently bonded. arxiv.org

Table 1: Crystallographic Data for Hexagonal VS₂

| Crystal System | Space Group | Lattice Parameters |

|---|---|---|

| Hexagonal | P6₃/mmc | a = 3.26 Å, c = 22.40 Å |

Data sourced from Materials Project. researchgate.net

Chain-like and Nanodendritic Architectures (e.g., VS₄)

Vanadium tetrasulfide (VS₄), also known as patronite, possesses a unique one-dimensional chain-like crystal structure. nih.govacs.org This structure is composed of linear chains of vanadium atoms, where each vanadium atom is coordinated to sulfur atoms, forming [VS₄] units that extend along a single axis. These chains are held together by weak van der Waals forces. acs.org This quasi-one-dimensional nature results in anisotropic properties.

Recent research has also focused on the synthesis of VS₄ in more complex, nanodendritic architectures. nih.gov These structures are composed of highly branched VS₄ nanowires, which can exhibit a sea-urchin-like morphology. nih.gov The underlying crystal structure of these nanodendrites remains the characteristic one-dimensional atomic chain of VS₄. nih.gov

Table 2: Structural Characteristics of VS₄

| Structural Motif | Bonding | Inter-chain Interaction |

|---|---|---|

| One-dimensional atomic chains | Covalent V-S bonds | Van der Waals forces |

Tunnel and Three-Dimensional Frameworks (e.g., V₅S₈, V₃S₄)

Moving beyond layered and chain-like structures, the vanadium-sulfur system also forms more complex three-dimensional frameworks. Vanadium pentasulfide (V₅S₈) and trivanadium tetrasulfide (V₃S₄) are notable examples that can be described as having tunnel-like or three-dimensional structures.

V₅S₈ can be conceptualized as a self-intercalated structure derived from VS₂. rsc.org It consists of layers of VS₂ with additional vanadium atoms intercalated in a 2 x 2 pattern within the van der Waals gaps. rsc.orgnih.gov This arrangement creates a three-dimensional framework with ordered vanadium vacancies in every second layer of a nickel arsenide (NiAs) type structure. rsc.orgnih.gov

V₃S₄ also adopts a monoclinic crystal structure and can be described as having a NiAs-type structure. This compound is composed of VS₂ monolmolecular layers with 0.5V atoms linking adjacent layers, creating a three-dimensional network. This structure results in strong interactions between V³⁺ and V⁴⁺ cations, leading to metallic conduction along the c-axis.

Table 3: Crystallographic Data for V₅S₈ and V₃S₄

| Compound | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| V₅S₈ | Monoclinic | F2/m | a = 11.396 Å, b = 6.645 Å, c = 11.317 Å, β = 91.78° |

| V₃S₄ | Monoclinic | C2/m | a = 12.6159 Å, b = 3.2862 Å, c = 5.8705 Å, β = 115.691° |

Data for V₅S₈ sourced from ACS Nano. researchgate.net Data for V₃S₄ sourced from arXiv. nih.gov

Phase Transitions and Stability of Vanadium Sulfide Polymorphs

The various polymorphs of vanadium sulfide are not immutable; they can transform from one form to another under the influence of external factors such as temperature and pressure. The stability of a particular phase is a delicate balance of thermodynamic and kinetic factors.

Research has shown that annealing stoichiometric VS₂ at elevated temperatures can induce a phase transition. rsc.org For instance, upon heating to temperatures above 600 K, VS₂ can transform into V₄S₇, a sulfur-depleted phase. nih.gov This transition is driven by the desorption of sulfur from the VS₂ lattice. nih.gov

The presence of excess sulfur during synthesis or annealing can also drive phase transformations. For example, when larger amounts of vanadium and sulfur are co-deposited and subsequently annealed in a sulfur-rich atmosphere, self-intercalated V₅S₈-derived layers are formed instead of the sulfur-deficient V₄S₇. rsc.orgnih.gov The stability of these phases is thus highly dependent on the chemical potential of sulfur in the environment.

Furthermore, the dimensionality of the material can influence its phase stability. Studies have indicated that the relative stability of different VS₂ phases can be affected by the thickness of the layers. nih.gov For V₅S₈, a thickness-dependent magnetic phase transition from an antiferromagnetic state in the bulk material to a ferromagnetic state in thin films has been observed. rsc.org The stability of neutral vanadium sulfide clusters has also been investigated, revealing that species such as VS, V₂S₃, and V₃S₄ are particularly stable in the gas phase. arxiv.org

Advanced Synthesis Methodologies for Vanadium Sulfides

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, crystalline thin films and nanosheets of vanadium sulfides. uh.eduoup.commdpi.com This method involves the reaction of volatile precursors in a controlled environment at elevated temperatures, leading to the deposition of the desired material onto a substrate. uh.eduoup.com

A common approach involves using vanadium chloride (VCl₃) or vanadium(V) oxide (V₂O₅) as the vanadium source and sulfur powder as the sulfur source. oup.comijsrst.com The precursors are heated, and their vapors are transported by a carrier gas, typically a mixture of argon and hydrogen, to a substrate where the reaction and deposition occur. ijsrst.com Key parameters influencing the growth and quality of the resulting vanadium sulfide (B99878) material include the evaporation temperature of the vanadium precursor, the placement of the substrate, and the composition of the carrier gas. ijsrst.com For instance, researchers have successfully synthesized ultrathin VS₂ nanosheets with thicknesses under 10 nm by carefully controlling these factors. ijsrst.com

One-step CVD processes have also been developed to create more complex structures, such as metallic vanadium sulfide (VSₙ) units nanodispersed within a monolayer of molybdenum disulfide (MoS₂). nih.gov This was achieved by using aqueous solutions of sodium molybdate (B1676688) dihydrate and sodium orthovanadate as precursors, which were then spin-coated onto a substrate before the CVD process. nih.gov The resulting material exhibited excellent performance in hydrogen evolution reactions, comparable to platinum catalysts. nih.gov

CVD offers significant advantages, including the ability to produce contamination-free and highly crystalline samples with the potential for large-scale production. uh.edumdpi.com The metallic nature of CVD-grown VS₂ has been confirmed, with resistivity measurements indicating high quality. uh.edu The morphology of the synthesized crystals often includes hexagonal and "half-hexagon" shapes, indicative of their single-crystalline nature. uh.edu

Molecular Beam Epitaxy (MBE) Techniques

Molecular Beam Epitaxy (MBE) stands out as a high-precision technique for growing epitaxial thin films and heterostructures of vanadium sulfides with atomic-level control over thickness and purity. nus.edu.sgontosight.airsc.org The process takes place in an ultra-high vacuum environment, where beams of constituent atoms or molecules, such as vanadium and sulfur, are directed onto a heated substrate. nus.edu.sgrsc.org This allows for the formation of highly ordered, single-crystal thin films. nus.edu.sg

A typical MBE synthesis of vanadium sulfide involves the simultaneous evaporation of vanadium from an electron-beam evaporator and selenium or sulfur from a Knudsen cell onto a substrate like molybdenum disulfide (MoS₂) or highly oriented pyrolytic graphite (B72142). nus.edu.sgresearchgate.net The substrate temperature is a critical parameter, often maintained around 360°C. nus.edu.sg

MBE has been successfully employed to create two-dimensional (2D) vanadium-sulfide compounds through a two-step process: an initial growth phase at room temperature followed by an annealing step at elevated temperatures. acs.orgnih.gov This post-growth annealing enhances the shape and alignment of the resulting islands of material. acs.orgnih.gov By carefully controlling the amount of deposited material, annealing temperature, and sulfur pressure, researchers can achieve different V/S stoichiometries. acs.orgnih.gov

The precise control offered by MBE enables the study of fundamental properties and the exploration of new physical phenomena in vanadium sulfides. rsc.org For example, MBE has been used to grow heterostructures of ferromagnetic VSe₂ on semiconducting MoS₂, which have potential applications in spintronics and valleytronics. nus.edu.sg The technique also allows for the creation of 2D alloys like VₓMo₁₋ₓSe₂, where the composition can be tuned to achieve desired electronic properties. researchgate.net

Hydrothermal and Solvothermal Synthesis Strategies

Hydrothermal and solvothermal methods are widely utilized for the synthesis of various vanadium sulfide nanostructures due to their simplicity, cost-effectiveness, and ability to control morphology. ekb.egontosight.aidb-thueringen.de These techniques involve a chemical reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where the precursors are dissolved in water (hydrothermal) or a non-aqueous solvent (solvothermal) and heated under pressure. ekb.egmdpi.com

A common hydrothermal synthesis of VS₂ nanosheets involves reacting sodium orthovanadate (Na₃VO₄) with thioacetamide (B46855) (TAA) in deionized water. ekb.eg The mixture is heated in an autoclave, and after cooling, the product is washed and collected. ekb.eg The solvothermal process is similar, but employs organic solvents. For instance, nickel vanadium sulfide nanoparticles have been fabricated using a solvothermal method where the precursors are heated in a solution, leading to the formation of nanoparticles anchored on graphene nanosheets. mdpi.com

These methods allow for the creation of diverse morphologies, including one-dimensional nanorods, two-dimensional nanosheets, and three-dimensional nanoflower structures, by simply adjusting parameters like pressure and temperature. researchgate.net For example, hierarchical CoS nanostructures have been synthesized via a one-pot hydrothermal method where thiourea (B124793) acted as both a sulfur source and a structure-directing agent, and the morphology was tailored by adjusting reactant ratios. ijsrst.com Microwave-assisted hydrothermal/solvothermal methods have also been developed to accelerate the synthesis process. acs.org

Optimization of Hydrothermal Synthesis Parameters

The properties of hydrothermally synthesized vanadium sulfides are highly dependent on the reaction conditions. Therefore, systematic optimization of synthesis parameters is crucial for achieving desired material characteristics. Key variables include reaction temperature, time, precursor concentrations, and the presence of additives like ammonia (B1221849). ekb.egrsc.orgrsc.org

Temperature: The reaction temperature significantly influences the crystallinity and phase of the resulting vanadium sulfide. ekb.egrsc.org Studies have shown that increasing the hydrothermal temperature, for example to 160°C, leads to stronger and narrower X-ray diffraction (XRD) peaks, indicating enhanced crystallinity and the formation of larger particles. ekb.eg A temperature range of 140–220°C is generally favorable for the formation of hexagonal VS₂ sheets. rsc.org

Time: The duration of the hydrothermal treatment also plays a critical role. While conventional reaction times can be as long as 20 hours, research has demonstrated that pure, layered VS₂ nanosheets can be synthesized in as little as 5 hours without compromising their structural integrity or phase purity. rsc.orgrsc.org

Precursor Concentration and Ratios: The molar ratio of the vanadium and sulfur precursors is a key factor in controlling the morphology and yield of the final product. rsc.org Optimizing the precursor ratios is essential for obtaining the desired stoichiometry and structure. rsc.org

Additives: The addition of substances like ammonia can influence the growth of the vanadium sulfide crystals. rsc.org For example, increasing the concentration of ammonia solution has been observed to promote the anisotropic growth of hexagonal VS₂ sheets. rsc.org

By carefully controlling these parameters, researchers can produce high-quality VS₂ nanosheets with specific morphologies, such as distinct nanoflower structures, and enhanced crystallinity. ekb.egekb.eg

Atomic Layer Deposition (ALD) for Thin Film Fabrication

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the synthesis of vanadium sulfide (VSₓ) films with precise thickness control at the atomic level. vut.czresearchgate.net This method is based on sequential, self-limiting surface reactions between gaseous precursors. aip.org In a typical ALD cycle for vanadium sulfide, a vanadium-containing precursor is introduced into the reaction chamber, chemisorbs onto the substrate surface, and the excess unreacted precursor is purged away. Subsequently, a sulfur-containing precursor, such as hydrogen sulfide (H₂S), is introduced, which reacts with the surface-adsorbed vanadium species. vut.czresearchgate.net This cycle is repeated to grow the film layer by layer.

A notable ALD process for VSₓ utilizes tetrakis(dimethylamino)vanadium(IV) or tetrakis(ethylmethylamino)vanadium as the vanadium precursor and H₂S as the sulfur source. vut.czresearchgate.netresearchgate.net This process has been shown to be effective over a wide temperature range, from 100 to 300°C. vut.czresearchgate.netresearchgate.net The resulting films are often amorphous as-deposited but can be crystallized into VS layers through post-deposition annealing in an H₂S atmosphere. researchgate.netresearchgate.net

One of the challenges in the ALD of vanadium sulfide is controlling the stoichiometry due to the various stable oxidation states of vanadium. vut.cz However, ALD has successfully been used to grow phase-pure patrónite (VS₄) thin films. researchgate.net The nucleation of vanadium sulfide during ALD is typically island-like. aip.orgaip.org To achieve continuous films, especially ultrathin ones, strategies such as enhancing surface active sites through chemical pretreatments or using longer initial ALD cycles are employed to promote the merging of these islands. aip.orgaip.org

Exfoliation Methods for Two-Dimensional Vanadium Sulfides

Exfoliation is a top-down approach used to produce two-dimensional (2D) nanosheets of layered materials like vanadium disulfide (VS₂). ontosight.airesearchgate.net This method takes advantage of the weak van der Waals forces that hold the individual layers of the bulk material together. researchgate.net Several exfoliation techniques have been developed, each with its own advantages.

Mechanical Exfoliation: This is the simplest method, famously used to isolate graphene, where adhesive tape is used to peel off layers from a bulk crystal. mdpi.com While effective for producing high-quality flakes for research, it is not easily scalable. This method has been used to separate bulk V₂Se₉ crystals into nanoribbon structures. mdpi.com

Other Exfoliation Techniques:

Ion intercalation-assisted liquid exfoliation: This involves inserting ions between the layers of the bulk material, which increases the interlayer spacing and facilitates exfoliation in a liquid medium. researchgate.net

Ion exchange-assisted liquid exfoliation: Similar to intercalation, this method uses ion exchange to weaken the interlayer forces. researchgate.net

Oxidation-assisted liquid exfoliation: This technique involves partially oxidizing the material to aid in the separation of the layers. researchgate.net

Electrochemical exfoliation: This method uses an electrochemical potential to drive the exfoliation process, as demonstrated with the production of large, single-layer NiPS₃ flakes. mdpi.com

Chemical Transformation and Post-Synthesis Annealing Processes

Chemical transformation and post-synthesis annealing are crucial steps often employed to synthesize vanadium sulfides with desired phases and crystallinities, or to convert other vanadium compounds into sulfides. nih.govvut.czresearchgate.netresearchgate.net

Sulfurization of Oxides: A common chemical transformation route is the sulfurization of vanadium oxides. acs.org For example, 2D transition metal sulfides, including vanadium sulfide, can be synthesized by treating the corresponding metal oxides with carbon disulfide (CS₂) vapor at elevated temperatures. acs.org This approach has been successfully applied to a range of transition metals. acs.org Subsequent treatment, such as in liquid nitrogen, can help exfoliate the resulting sulfide into a 2D structure. acs.org

Post-Synthesis Annealing: Annealing, or heat treatment, is frequently used after the initial synthesis to improve the crystallinity and control the phase of the vanadium sulfide. researchgate.netresearchgate.net For instance, amorphous vanadium sulfide films deposited by ALD can be crystallized by annealing them in an H₂S atmosphere. researchgate.netresearchgate.net

In MBE growth, a two-step process involving an initial deposition followed by annealing at elevated temperatures is used to enhance the island shape and alignment of 2D vanadium sulfide compounds. acs.orgnih.gov The annealing temperature and the surrounding atmosphere (e.g., sulfur pressure) are critical parameters that can be tuned to control the final stoichiometry of the material, leading to phases like VS₂, V₄S₇, or V₅S₈₊ₓ. acs.orgnih.govtypeset.io For example, annealing small stoichiometric single-layer VS₂ islands without sulfur pressure can lead to the ordering of sulfur vacancies and the formation of a V₄S₇ phase. acs.orgnih.gov Conversely, annealing in a sulfur-rich atmosphere can result in self-intercalated V₅S₈-derived layers. acs.orgnih.gov

Growth of Vanadium Sulfide Composites and Heterostructures

The development of vanadium sulfide (VS) composites and heterostructures is a significant area of research, aimed at enhancing the intrinsic properties of VS for various applications. By combining vanadium sulfides with other materials, such as carbon-based nanostructures or other transition metal chalcogenides, it is possible to create synergistic effects that lead to improved performance. Common strategies involve hydrothermal, solvothermal, and microwave-assisted methods to create these advanced materials.

A variety of composites have been synthesized to leverage the properties of different materials. For instance, three-dimensional (3D) vanadium sulfide/carbon nanotubes/reduced graphene oxide (VS4/CNTs/rGO) composites have been synthesized using a one-step hydrothermal method. researchgate.netnih.gov In this architecture, short VS4 nanorods are grown on both sides of rGO sheets, with CNTs distributed at the edges, creating a sandwich-like structure that prevents the restacking of rGO sheets. researchgate.netnih.gov Similarly, hierarchical structures of nickel vanadium sulfide (NVS) nanoparticles anchored on graphene nanosheets have been fabricated via a one-step solvothermal process. mdpi.comnih.gov This method results in NVS nanoparticles with an average size of 20–30 nm encapsulated by graphene, which improves electron transport and prevents the agglomeration of the active nanoparticles. mdpi.comnih.gov

Microwave-assisted synthesis offers a rapid and efficient route for producing VS4 composites. osti.govstonybrook.edu This technique has been used to create VS4/multi-walled carbon nanotube (MWNT) heterostructures, where the morphology, such as nanorods or nanoflowers, can be controlled by adjusting experimental parameters like the choice of precursor and solvent. osti.govstonybrook.edu For example, using VO(acac)2 as the vanadium precursor in N-methyl-2-pyrrolidone (NMP) tends to form nanorods, while using Na3VO4 in an aqueous mixture can produce hierarchical nanoflower assemblies. osti.govstonybrook.edu

Heterostructures involving other transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS2), have also been explored. VS2/MoS2 nanocomposites can be prepared hydrothermally, resulting in structures where VS2 nanosheets are combined with flower-like MoS2. aip.org The formation of the composite is confirmed by the presence of crystallographic planes from both materials in high-resolution transmission electron microscopy (HRTEM) images. aip.org Another approach involves the substitutional doping of vanadium into MoS2 films using chemical vapor deposition (CVD), creating metallic VS n units nanodispersed within the semiconducting MoS2 matrix. researchgate.netresearchgate.net This atomic-level engineering can significantly alter the electronic and catalytic properties of the material. researchgate.netresearchgate.net

The table below summarizes various synthesis methodologies for vanadium sulfide composites and heterostructures.

| Composite/Heterostructure | Synthesis Method | Precursors/Reactants | Key Findings/Morphology |

| VS4/CNTs/rGO | One-step hydrothermal | Vanadium source, Carbon Nanotubes (CNTs), Reduced Graphene Oxide (rGO) | 3D hierarchical sandwich-like structure with VS4 nanorods on rGO sheets. researchgate.netnih.gov |

| Nickel Vanadium Sulfide/Graphene (NVS/G) | Solvothermal | Nickel and vanadium sources, Graphene nanosheets | Hierarchical structure with NVS nanoparticles (20-30 nm) anchored on graphene. mdpi.comnih.gov |

| VS2/Sulfur | Hydrothermal | Ammonium (B1175870) metavanadate, Thioacetamide | Nanostructured VS2 is formed and then combined with sulfur. google.com |

| VS4/MWNT | Microwave-assisted | Vanadium precursors (VO(acac)2 or Na3VO4), Multi-walled carbon nanotubes (MWNTs) | Nanorods or hierarchical nanoflower assemblies depending on the precursor and solvent. osti.govstonybrook.edu |

| Polyaniline/VS2 (PANI/VS2) | In-situ growth | Vanadium disulfide, Polyaniline (PANI) | PANI nanofibers grown over VS2 layers, creating a nanowire network. rsc.org |

| VS2/MoS2 | Hydrothermal | NH4VO3, C2H5NS, Mo precursors | Nanosheet-like VS2 and flower-like structure for the VS2/MoS2 composite. aip.org |

| VS4-MoS2-rGO | Hydrothermal | Vanadium sulfide, Molybdenum disulfide, Reduced graphene oxide | Composite heterostructures designed to reduce charge recombination and photocorrosion. scilit.com |

| NiS2/VS4/Carbon Fibers (CF) | Facile fabrication | Cellulose-derived carbon fibers, Nickel and vanadium sources | Irregular NiS2/VS4 nanoparticles tightly anchored to carbon fibers in a 3D network. acs.org |

| Vanadium-doped MoS2 | Chemical Vapor Deposition (CVD) | Liquid-phase precursors (Na2MoO4, VOSO4) | Substitutional doping of vanadium into MoS2 monolayers. sciopen.com |

| rGO/VS2/WS2 | One-pot hydrothermal | Graphene oxide, Vanadium disulfide, Tungsten disulfide | 3D skeletal hydrogel network with VS2/WS2 nanoparticles homogeneously anchored to rGO layers. mdpi.com |

Structural and Morphological Engineering of Vanadium Sulfides

Two-Dimensional (2D) Vanadium Sulfide (B99878) Nanosheet Fabrication

The synthesis of two-dimensional (2D) vanadium sulfide nanosheets is a key focus in materials science due to their unique properties. Various methods have been developed to produce these ultrathin materials, each offering different levels of control over their structure and morphology.

One prominent method for fabricating 2D vanadium sulfide nanosheets is molecular beam epitaxy (MBE) . acs.orgnih.govlu.setypeset.ioacs.orgarxiv.org This technique involves a two-step process that begins with growth at room temperature, followed by an annealing step at higher temperatures to improve the shape and alignment of the resulting islands. acs.orgnih.gov The final stoichiometry of the vanadium sulfide material can be controlled by adjusting the amount of vanadium deposited, the annealing temperature, and the sulfur pressure during the process. acs.orgnih.govlu.se

Another widely used technique is chemical vapor deposition (CVD) . parksystems.comresearchgate.net Atmospheric pressure chemical vapor deposition (APCVD) has been successfully employed to synthesize monolayer H-phase VS2 crystals with thicknesses around 0.7 nm and lateral dimensions reaching up to approximately 26 µm. researchgate.net In this method, precursors like sodium metavanadate (NaVO3) and sulfur are used, and growth parameters such as the temperature of the vanadium source and the flow rate of the carrier gas (e.g., Argon) can be modulated to control the size and morphology of the resulting VS2 flakes. researchgate.net

Microwave-assisted synthesis offers a rapid and efficient route to produce ultrathin VS4 nanosheets. chemistryviews.orgbohrium.comnih.govacs.org This method utilizes thioacetamide (B46855) and ammonium (B1175870) vanadate (B1173111) as sulfur and vanadium sources, respectively. chemistryviews.org The presence of ammonium ions helps to coordinate the forming nanocrystals and guide the growth of the vanadium sulfide. chemistryviews.org By controlling the reaction temperature and time, different hierarchical structures, such as nanospheres, hollow nanospheres, and nanoflowers, can be self-assembled from the nanosheets. chemistryviews.orgbohrium.comnih.govacs.org

Hydrothermal synthesis is another versatile method for producing vanadium sulfide nanosheets. researchgate.net By adjusting the reaction temperature, different morphologies can be achieved, evolving from 3D bulk cubic structures at lower temperatures (e.g., 140°C) to 2D nanosheets at higher temperatures (e.g., 200°C). researchgate.net This method has also been used to create water-soluble VS2 quantum dots. researchgate.net

Finally, the sol-gel method provides a simple chemical route to synthesize vanadium sulfide nanoparticles. allresearchjournal.com This process uses precursors like vanadyl sulfate (B86663), ammonium hydroxide, and thiourea (B124793), with citric acid often employed as a fuel. allresearchjournal.com The resulting material is then dried and calcined to form VS2 nanoparticles. allresearchjournal.com

The development of single-layer and few-layer vanadium sulfide systems is crucial for exploring their intrinsic 2D properties. Molecular beam epitaxy (MBE) has proven to be a highly controllable method for growing monolayer VS2. nih.govtypeset.ioparksystems.com By carefully controlling the deposition coverage and sulfur pressure during the annealing process, the synthesis of stoichiometric single-layer VS2 can be achieved. acs.orglu.seacs.org

Chemical vapor deposition (CVD) is another key technique for producing monolayer VS2. researchgate.net Specifically, atmospheric pressure CVD (APCVD) has been optimized to synthesize monolayer H-phase VS2 crystals. researchgate.net This method allows for the growth of large-area monolayer films, which is essential for their application in electronic and optoelectronic devices. acs.org Theoretical calculations based on first principles have been used to model monolayer VS2 by slicing a bulk crystal structure in the (001) plane and creating a vacuum layer to avoid interlayer interactions. francis-press.com These calculations predict that monolayer VS2 is an indirect bandgap semiconductor. francis-press.com

Atomic structure engineering of 2D vanadium sulfides allows for the tailoring of their electronic and chemical properties. This can be achieved through various methods, including the introduction of defects and the creation of different stoichiometries. nih.govtypeset.io

One approach is to control the V/S stoichiometry during synthesis. For example, using molecular beam epitaxy (MBE), different vanadium sulfide phases can be created. acs.orgnih.gov Annealing small stoichiometric single-layer VS2 islands in the absence of sulfur pressure can lead to the spontaneous ordering of sulfur vacancies into one-dimensional arrays, resulting in a V4S7 stoichiometry. acs.orgnih.govlu.setypeset.io Conversely, depositing larger amounts of vanadium and sulfur followed by annealing in a sulfur-rich atmosphere can produce self-intercalated V5S8-derived layers, where 2x2 V-layers are hosted between VS2 sheets. nih.govlu.seacs.orgarxiv.org These different structures have distinct electronic properties. acs.org

The creation of point and line defects is another powerful tool for atomic structure engineering. nih.govtypeset.io These defects can be introduced through methods like electron beam irradiation or thermal annealing. nih.gov The introduction of defects, such as hole defects, can alter the electronic structure of the material. researchgate.net

Defect Engineering in Vanadium Sulfide Lattices

Defect engineering is a critical strategy for modifying the properties of vanadium sulfides. By intentionally introducing defects such as vacancies and point or line defects, it is possible to tune the material's electronic structure, enhance its catalytic activity, and improve its performance in various applications. nih.govtypeset.io

The introduction of defects can be achieved through several methods. For instance, Ar plasma treatment has been used to introduce sulfur vacancies into VS2. acs.org Thermal annealing under specific conditions can also lead to the spontaneous formation of vacancies. nih.gov Furthermore, doping with other elements can create defects and alter the material's properties. For example, cobalt doping in vanadium sulfide nanorods has been shown to create more defects, leading to enhanced electrochemical performance. acs.org Similarly, vanadium doping in molybdenum disulfide (MoS2) has been used to engineer defects and improve its catalytic activity. rsc.org

Chalcogen vacancies, particularly sulfur vacancies, play a significant role in determining the properties of vanadium sulfides. The formation of these vacancies can be controlled to engineer the material for specific applications.

One method to create sulfur vacancies is through thermal annealing. nih.gov When single-layer VS2 islands are annealed without sulfur pressure, sulfur atoms can be removed, leading to the formation of vacancies. acs.orglu.seacs.org These vacancies can spontaneously order into one-dimensional arrays, resulting in a new phase with a stoichiometry of V4S7. acs.orgnih.govlu.setypeset.io This ordering of vacancies creates a periodic pattern of trenches on the surface. acs.org

Another technique to introduce sulfur vacancies is through Ar plasma treatment. acs.org This method has been shown to create sulfur-vacancy-rich VS2 (Vs-rich VS2). acs.org The presence of these vacancies can be confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy, which shows a characteristic signal for sulfur vacancy defects. seu.edu.cnacs.org

The formation of sulfur vacancies alters the electronic structure of the material. Density functional theory (DFT) calculations have shown that sulfur vacancies can introduce new midgap states. acs.org The presence of these vacancies can also be identified through scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS). acs.org For instance, in MoS2, single sulfur vacancies (VS1) and double sulfur vacancies (VS2) can be distinguished using STEM imaging. arxiv.orgresearchgate.net

The introduction of point and line defects is a key strategy in the atomic structure engineering of 2D materials like vanadium sulfides. nih.govtypeset.io These defects can be created through various methods, including electron beam irradiation and thermal annealing. nih.gov

Point defects, such as quantum dots, and line defects, also known as quantum wires, can be created within the material. acs.org These defects introduce new electronic states within the bandgap of the material, which can be used to control its electronic and optical properties. acs.org For example, density functional theory (DFT) simulations have indicated that quantum dots and quantum wires embedded in a host material can introduce new midgap states. acs.org

The formation energy of point defects, such as vanadium monovacancies (VV) and selenium monovacancies (VSe) in VSe2, a related transition metal dichalcogenide, has been studied using DFT. mdpi.com These studies show that the formation of such defects can be less favorable than in other common 2D TMDs. mdpi.com The introduction of these defects modulates the electronic structure of the material, which can be detected by techniques like photoemission spectroscopy. mdpi.com

Line defects, which are extended one-dimensional defects, can also be intentionally introduced. mdpi.com The atomic reconstruction of these extended line defects can be studied in detail to understand their impact on the material's properties. mdpi.com

Nanostructured Morphologies of Vanadium Sulfides

Vanadium sulfides can be synthesized in a variety of nanostructured morphologies beyond 2D nanosheets, each offering unique properties and potential applications. These morphologies are typically achieved through self-assembly of smaller building blocks or by controlling the synthesis conditions.

Hierarchical Architectures: Ultrathin VS4 nanosheets can be tailored to self-assemble into complex three-dimensional (3D) hierarchical structures. chemistryviews.orgbohrium.comnih.govacs.org Through methods like microwave-assisted synthesis, and by controlling thermodynamic factors such as temperature and reaction time, morphologies like nanospheres , hollow nanospheres , and nanoflowers can be obtained. chemistryviews.orgbohrium.comnih.govacs.org These structures are formed from the assembly of individual nanosheets. nih.gov For example, VS4 nanospheres can be formed at 180°C in 5 minutes, while extending the reaction time to 45 minutes leads to the formation of hollow nanospheres. chemistryviews.org Lowering the temperature to 130°C for 45 minutes results in nanoflower structures. chemistryviews.org Similar hierarchical structures, including nano-urchins, have also been observed in hydrothermally synthesized vanadium oxides. nih.gov

Quantum Dots (QDs): Vanadium disulfide quantum dots (VS2 QDs) are semiconductor nanomaterials with unique photoluminescent properties. researchgate.net They can be prepared using a bottom-up hydrothermal method, resulting in water-soluble QDs with a uniform size distribution (average diameter of ~3.1 nm) and a high quantum yield (~15%). researchgate.netnih.gov These QDs can be capped with molecules like thioglycolic acid (TGA) to improve their stability and dispersibility in aqueous solutions. doi.org Vanadium nitride quantum dots (VN QDs) with a regular hexagonal structure have also been synthesized. rsc.org

Other Nanostructures: Vanadium sulfides can also form other nanostructures such as nanoparticles and nanorods . A sol-gel method can be employed to produce spherical, agglomerated VS2 nanoparticles. allresearchjournal.com Nanorod-like cobalt-doped vanadium sulfide has been developed through a solvothermal process. acs.org Furthermore, the synthesis of various nanostructured metal sulfides, including those of vanadium, can be achieved through microwave-assisted heating, which offers benefits like reduced synthesis time and uniform morphology. bohrium.com The morphology of these nanostructures can be influenced by the dielectric constant of the material during microwave synthesis. bohrium.com

Nanoflower Structures

Vanadium sulfide (VS₄) can be synthesized into three-dimensional (3D) hierarchical nanoflower-like structures. stonybrook.edu These complex architectures are typically self-assembled from ultrathin VS₄ nanosheets. acs.orgnih.gov The formation of these nanoflowers is often achieved through a thermodynamics-driven manipulation strategy. bohrium.com For instance, a microwave-assisted method using Na₃VO₄ as the vanadium precursor in an aqueous-polar solvent mixture can controllably produce nanoflowers with an average diameter of 100 to 200 nm. stonybrook.edu

The process involves the initial generation of 2D nanosheets, which is driven by the coordination interaction from ammonium ions under microwave irradiation. acs.orgnih.gov Subsequently, by adjusting thermodynamic factors like temperature and reaction time, these nanosheets evolve and assemble into 3D configurations, including nanoflowers. acs.orgnih.gov These hierarchical structures possess a large specific surface area, which can provide more reactive material compared to other morphologies. acs.orgnih.gov

| Parameter | Details | Source(s) |

| Material | Vanadium Sulfide (VS₄) | stonybrook.edu |

| Morphology | 3D Hierarchical Nanoflowers | stonybrook.edu |

| Synthesis Method | Microwave-assisted | stonybrook.edu |

| Vanadium Precursor | Na₃VO₄ | stonybrook.edu |

| Key Synthesis Driver | Thermodynamics-driven self-assembly | acs.orgnih.govbohrium.com |

| Average Size | 100–200 nm diameter | stonybrook.edu |

Nanorod and Nanofiber Architectures

One-dimensional (1D) vanadium sulfide nanorods and nanofibers are another important class of morphologies. researchgate.net The synthesis of VS₄ nanorods can be readily achieved using a microwave-assisted method with VO(acac)₂ as the vanadium precursor and n-methyl-2-pyrrolidone (NMP) as a polar reaction solvent. stonybrook.edu Similarly, V₂O₃ nanorods have been synthesized via a hydrothermal reaction to first create V₂O₅ nanorods, followed by a reduction step in a hydrogen-nitrogen atmosphere. acs.orgnih.gov

The synthesis of vanadium oxide nanofibers embedded with V₂O₃ nanoparticles has also been demonstrated through electrospinning followed by high-temperature sintering. acs.org These 1D architectures are significant due to their distinct electronic and structural properties which differ from their 3D counterparts.

Heterostructure and Composite Formation with Vanadium Sulfides

Creating heterostructures and composites is a key strategy to enhance the properties of vanadium sulfides. By combining them with other materials, such as graphene, or by modifying their intrinsic structure through intercalation, it is possible to improve characteristics like electrical conductivity and ion diffusion pathways. mdpi.comnih.gov

Vanadium Sulfide/Graphene Composites

Composites of vanadium sulfide and graphene have been developed to leverage the high conductivity and large surface area of graphene. mdpi.comwhut.edu.cn In a typical synthesis, VS₄ nanoparticles are grown on a crumpled reduced graphene oxide (rGO) matrix. whut.edu.cn The rGO sheets serve as a substrate for the nucleation and growth of VS₄ and help prevent the aggregation of the nanoparticles. whut.edu.cn This approach has been demonstrated using a simple hydrothermal method where a graphitic layer, such as graphene oxide (GO), acts as a template for the growth of VS₄. acs.org

Similarly, a porous vanadium sulfide/reduced graphene oxide (V₃S₄/RGO) composite has been synthesized via a hydrothermal approach. royalsocietypublishing.org In another example, nickel vanadium sulfide (NVS) nanoparticles with an average size of 20–30 nm were anchored onto graphene nanosheets using a solvothermal process. mdpi.com The interconnected network of graphene encapsulating the vanadium sulfide nanoparticles effectively shortens the ion diffusion path between the electrode and electrolyte. mdpi.com

| Composite | Synthesis Method | Key Feature | Source(s) |

| VS₄/rGO | Hydrothermal | rGO acts as a template and prevents nanoparticle aggregation. | whut.edu.cnacs.org |

| V₃S₄/RGO | Hydrothermal | Creates a porous binary composite. | royalsocietypublishing.orgroyalsocietypublishing.org |

| NVS/G | Solvothermal | NVS nanoparticles (20-30 nm) anchored on graphene nanosheets. | mdpi.com |

Self-Intercalated and Intercalated Structures with Foreign Atoms

Intercalation involves inserting atoms or molecules into the layered structure of a material, which can significantly alter its properties. Vanadium sulfides are particularly amenable to this strategy. nih.govtypeset.io

Self-Intercalation: This process involves the intercalation of native atoms. A prominent example is the formation of V₅S₈, which can be described as layers of VS₂ self-intercalated with additional vanadium atoms in a 2x2 pattern. nih.gov These self-intercalated structures can be selectively grown by adjusting growth conditions, such as annealing multilayer VS₂ in a sulfur-rich environment. nih.govtypeset.io The resulting material consists of two layers of VS₂ with a 2x2 layer of V atoms intercalated in the van der Waals gap, leading to a stoichiometry of V₉S₁₆ for the thinnest structures. nih.gov

Intercalation with Foreign Atoms: The layered structure of vanadium sulfides, such as VS₂, features a large interlayer spacing that facilitates the insertion of foreign species. oaepublish.com For example, 2-methylhexanamine can be intercalated into VS₂ to expand the layer spacing to 9.93 Å. oaepublish.com This modification allows for the co-intercalation of ions like Mg²⁺ and MgCl⁺. oaepublish.com Similarly, heteroatom doping, such as replacing some vanadium atoms with molybdenum, can create vacancies and modify the material's electrochemical properties. oaepublish.comdb-thueringen.de The introduction of foreign atoms or molecules between the transition metal dichalcogenide sheets is a recognized method to enhance electronic conductivity and induce phase transitions. nih.govtypeset.io

Advanced Characterization Techniques for Vanadium Sulfides

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the fundamental properties of vanadium sulfides at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.combris.ac.ukntu.edu.twrsc.org When a sample is irradiated with monochromatic X-rays, core-level electrons are ejected, and their kinetic energies are measured. malvernpanalytical.com The binding energy of these electrons is characteristic of the element and its oxidation state. eag.comyoutube.com

In the study of vanadium sulfides, XPS is crucial for determining the stoichiometry and the valence states of both vanadium and sulfur. For instance, in monolayer vanadium disulfide (VS₂), XPS can confirm the presence of V and S signals. researchgate.net The high-resolution spectra of the V 2p and S 2p regions provide detailed information about their chemical states. The V 2p spectrum typically shows two peaks, V 2p₃/₂ and V 2p₁/₂, and their positions can indicate the oxidation state of vanadium. researchgate.net For example, in 1T-VS₂, the V 2p₃/₂ and V 2p₁/₂ peaks have been observed at approximately 513.2 eV and 520.6 eV, respectively. researchgate.net Shifts in these binding energies can signify changes in the chemical environment, such as the formation of non-stoichiometric phases or the presence of vacancies. researchgate.net

Similarly, the S 2p spectrum, which also consists of a doublet (S 2p₃/₂ and S 2p₁/₂), can reveal different sulfur species. researchgate.net For example, the S 2p spectrum of monolayer VS₂ can be complex, showing multiple doublets that correspond to sulfur in different local environments, such as top and bottom sulfur sites in the crystal lattice, as well as contributions from non-stoichiometric phases. researchgate.net Analysis of pristine and cycled VS₂ cathodes in batteries has shown shifts in the V 2p and S 2p peaks, indicating changes in the oxidation states of vanadium and sulfur during charge and discharge processes. rsc.org

Table 1: Representative XPS Binding Energies for Vanadium Sulfide (B99878) (VS₂) Compounds

| Element | Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| Vanadium | V 2p₃/₂ | 513.2 | researchgate.net |

| Vanadium | V 2p₁/₂ | 520.6 | researchgate.net |

| Sulfur | S 2p₃/₂ | 161.2 | researchgate.net |

| Sulfur | S 2p₁/₂ | 162.3 | researchgate.net |

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the crystal structure and symmetry of a material. When monochromatic light interacts with a material, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational modes of the material.

For vanadium sulfides, Raman spectroscopy is a powerful tool for phase identification and structural characterization. ucl.ac.uk Different phases of vanadium sulfide, such as VS₂, V₂S₃, V₃S₄, and VS, exhibit distinct Raman spectra. ucl.ac.uk For instance, single-crystal 1T-VS₂ nanosheets have been characterized by their unique Raman spectrum. uh.edu The technique can also be used to study the effects of charging and discharging on the structure of VS₄, where changes in the Raman spectra indicate structural evolution. researchgate.net

The Raman spectrum of colimaite (K₃VS₄) shows characteristic bands in specific frequency regions, which can be assigned to V-S stretching and bending modes. scielo.org.mx For example, strong bands are observed around 277 cm⁻¹ and 192 cm⁻¹, corresponding to these vibrational modes. scielo.org.mx In studies of vanadium sulfide films, Raman spectroscopy has been used to identify the composition of films grown at different temperatures, revealing the formation of various vanadium sulfide and oxysulfide phases. ucl.ac.uk Furthermore, laser-induced damage can be monitored, as seen in the case of VS₄ films where oxidation to V₂O₅ can be detected. osti.gov

Table 2: Characteristic Raman Peaks for Selected Vanadium Sulfide Compounds

| Compound | Raman Peak (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Colimaite (K₃VS₄) | 192, 203 | Bending (B1) | scielo.org.mx |

| Colimaite (K₃VS₄) | 245, 264, 277, 297 | Stretching (A1) | scielo.org.mx |

Scanning Tunneling Spectroscopy (STS) for Electronic State Mapping

Scanning Tunneling Spectroscopy (STS) is a powerful technique derived from Scanning Tunneling Microscopy (STM) that provides information about the local density of electronic states (LDOS) of a surface with atomic resolution. scientaomicron.comwikipedia.org By keeping the STM tip at a fixed position and sweeping the bias voltage, a current-voltage (I-V) curve is obtained. The differential conductance (dI/dV) is proportional to the LDOS of the sample, allowing for the mapping of occupied and unoccupied electronic states. scientaomicron.comcmu.edu

STS has been instrumental in understanding the electronic structure of various vanadium sulfide phases. acs.org For example, low-temperature STS has been used to identify a (√3×√3)R30° charge density wave (CDW) in 2D V₅S₈-derived islands, with a transition temperature below 110 K. acs.orgnih.gov This demonstrates the ability of STS to probe collective electronic phenomena at the nanoscale.

By comparing experimental STS data with theoretical calculations, such as those from Density Functional Theory (DFT), the atomic and electronic structures of different vanadium sulfide stoichiometries, like V₄S₇ and V₅S₈, can be determined. acs.orgnih.gov These studies have provided insights into the arrangement of sulfur vacancies and the formation of self-intercalated structures. acs.orgnih.gov

Low-Energy Electron Diffraction (LEED) for Surface Structure Determination

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of the surfaces of single-crystal materials. libretexts.orgresearchgate.net A beam of low-energy electrons (20-200 eV) is directed onto the sample, and the elastically backscattered electrons form a diffraction pattern on a fluorescent screen. libretexts.org The geometry of the diffraction pattern provides information about the symmetry, size, and rotational alignment of the surface unit cell. libretexts.org

LEED has been used to characterize the surface structure of various vanadium sulfide phases. For a clean V(100) surface, a (1x1) LEED pattern is observed, which is characteristic of the bulk-terminated structure. aip.orgaip.org Upon heating, sulfur can segregate to the surface, leading to the formation of ordered superstructures such as c(2x2) and (√2x2√5)R27°. aip.orgaip.org

In studies of single-layer vanadium sulfide grown on gold, LEED has been used to identify different surface phases and their transformations upon annealing. researchgate.netresearchgate.net The evolution of the LEED pattern reveals changes in the crystal morphology and the formation of different rotational domains. researchgate.netresearchgate.net For instance, the transition between different VSₓ phases can be tracked by observing the changes in the diffraction spots. researchgate.netcambridge.org The lattice parameter of the surface can also be determined from the LEED pattern; for example, a hexagonal symmetry with a lattice parameter of 3.23 ± 0.03 Å has been observed for a VS₂-like phase. nih.gov

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of materials. nih.govtaylorandfrancis.com By tuning the energy of synchrotron-based X-rays across an absorption edge of a specific element, a spectrum is obtained that contains information about the oxidation state, coordination environment, and interatomic distances of the absorbing atom. researchgate.netnih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov

XAS is particularly useful for studying vanadium sulfides, as it can provide detailed information that is often inaccessible with diffraction-based methods, especially for amorphous or disordered materials. nih.govnih.gov Vanadium K-edge and L-edge XAS can be used to probe the oxidation state and local coordination of vanadium atoms. pyrometallurgy.co.zanih.gov For example, the energy of the absorption edge is sensitive to the valence state, generally increasing with a higher oxidation state. researchgate.net

In the context of battery materials, operando XAS is a crucial tool for studying the dynamic changes in the local structure and valence states of vanadium sulfide cathodes during electrochemical cycling. nih.gov XAS has also been used to characterize vanadium in various environments, including borosilicate glasses containing sulfur, where it helps to understand the interaction between vanadium and sulfur. researchgate.net By comparing the XANES spectra of unknown samples with those of known vanadium sulfide standards, the speciation of vanadium can be determined. pyrometallurgy.co.zantnu.no

Photoluminescence (PL) Measurements

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. This phenomenon provides insights into the electronic structure, excited states, and presence of defects in a material. While bulk, metallic VS₂ is not expected to show significant photoluminescence, PL can emerge in its nanostructured forms. uh.edunih.gov

For instance, two-dimensional amorphous VS₂ nanosheets have been shown to exhibit strong photoluminescence due to strong carrier localization and quantum confinement effects. nih.gov The PL properties of vanadium sulfide materials can be influenced by factors such as defects and doping. In vanadium-doped MoS₂, a new excitonic state has been observed in the low-temperature PL spectrum, with its intensity depending on the vanadium concentration. aps.org

However, in some cases, such as for single-crystal VS₂ nanosheets, no noticeable PL peaks have been observed, which is consistent with their metallic nature. uh.edu The presence or absence of a PL signal can therefore be an indicator of the electronic character of the vanadium sulfide material. In other related systems, like vanadium-doped phosphors, PL spectroscopy is a key technique for characterizing the emission properties and understanding the role of the vanadium dopant. researchgate.net The addition of vanadium copper sulfide (VCuS) nanoparticles to perovskite thin films has been shown to decrease the PL intensity, indicating a reduction in charge recombination. kaust.edu.sa

Table 3: Summary of

| Technique | Information Obtained | Key Findings for Vanadium Sulfides |

|---|---|---|

| XPS | Elemental composition, chemical/oxidation states | Determination of stoichiometry (e.g., VS₂), identification of V and S valence states, analysis of surface species and vacancies. researchgate.netresearchgate.netrsc.org |

| Raman Spectroscopy | Vibrational modes, crystal structure, phase identification | Differentiation of VSₓ phases (VS₂, V₂S₃, etc.), analysis of structural changes during electrochemical processes, identification of V-S stretching and bending modes. ucl.ac.ukuh.eduresearchgate.netscielo.org.mx |

| STS | Local density of electronic states (LDOS) | Mapping of occupied/unoccupied states, identification of charge density waves (CDW) in V₅S₈, correlation of electronic structure with atomic structure. acs.orgnih.gov |

| LEED | Surface crystal structure, symmetry, lattice parameters | Observation of (1x1) surface structure for clean V(100), identification of sulfur-induced superstructures, characterization of different phases and domains in single-layer VSₓ. nih.govaip.orgaip.orgresearchgate.net |

| XAS | Local atomic structure, oxidation state, coordination environment | Probing V oxidation state and local geometry, in-situ/operando analysis of battery cathodes, speciation of vanadium in complex materials. nih.govresearchgate.netpyrometallurgy.co.za |

| PL | Electronic structure, excited states, defects | Emergence of PL in amorphous VS₂ nanosheets, observation of defect-related and dopant-induced excitonic states, confirmation of metallic nature by absence of PL. uh.edunih.govaps.org |

Table 4: PubChem CIDs of Chemical Compounds

| Compound Name | PubChem CID |

|---|---|

| Vanadium | 23994 |

| Sulfur | 5362487 |

| Vanadium Disulfide | 82833 |

| Vanadium Sulfide (VS) | 159421 |

| Vanadium Trisulfide (V₂S₃) | 166779 |

| Vanadium Tetrasulfide (VS₄) | 15638234 |

| Vanadium Pentasulfide (V₂S₅) | 159423 |

| Colimaite (K₃VS₄) | Not available |

| Vanadium(III) Oxide | 16212403 |

| Molybdenum Disulfide | 14823 |

| Vanadium Copper Sulfide | Not available |

| Hydrogen Sulfide | 402 |

| Dimethyldisulfide | 12093 |

Microscopic Characterization

Microscopy techniques provide direct visualization of the material's surface features, internal structure, and atomic arrangement.

Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface morphology of vanadium sulfide materials. It provides valuable information on particle size, shape, and aggregation, which are critical factors influencing the material's electrochemical performance.

For instance, studies on vanadium disulfide (VS₂) have shown that synthesis temperature directly impacts the material's morphology. As the hydrothermal synthesis temperature is increased from 140°C to 200°C, the morphology of VS₂ can change from nanoparticles to nanofibers and even nanosheets. rsc.org This control over morphology is crucial, as different structures offer varying specific surface areas and contact points with electrolytes. rsc.org In another example, SEM has been used to observe the "hedgehog-like" particles of the mineral colimaite (K₃VS₄), revealing that these structures are composed of many small, regular needle-like crystals. mdpi.com

SEM is also employed to study composite materials. For nickel vanadium sulfide (NVS) nanoparticles anchored on graphene nanosheets (NVS/G), SEM images show the distribution and size of the NVS nanoparticles on the graphene surface. fraunhofer.de Observations have revealed that at higher synthesis temperatures (180°C and 200°C), agglomeration of these nanoparticles can occur. fraunhofer.de Similarly, in the case of vanadium tetrasulfide (VS₄), SEM has been used to observe its flower-like nanoarchitectures grown on carbon fiber cloth. upc.edu

The table below summarizes SEM findings on the morphology of various vanadium sulfide materials.

| Material | Synthesis/Observation Condition | Observed Morphology | Source(s) |

| VS₂ | Hydrothermal synthesis at 140-200°C | Nanoparticles, nanofibers, nanosheets | rsc.org |

| K₃VS₄ (colimaite) | Natural mineral | "Hedgehog-like" particles composed of needle crystals | mdpi.com |

| NVS/G Composite | Solvothermal process | Nanoparticles (20-30 nm) on graphene sheets; agglomeration at higher temperatures | fraunhofer.de |

| VS₄ | Hydrothermal process | Self-branched lamination, flower-like nanoarchitectures | upc.edu |

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer deeper insights into the microstructure, crystallinity, and atomic-level details of vanadium sulfides. rsc.org These techniques are indispensable for visualizing the internal structure and measuring precise lattice spacings. rsc.orgscholaris.cagoogle.com

TEM analysis of VS₂ nanofibers has confirmed their two-dimensional, permeable channel structure. rsc.org In studies of nickel vanadium sulfide composites (NVS/G), TEM images have shown NVS nanoparticles with an average size of 20–30 nm anchored on reduced graphene oxide (rGO) sheets. fraunhofer.de HRTEM, in this case, further revealed that the NVS nanoparticles were encapsulated by the rGO sheets, which helps restrain their growth. fraunhofer.de

HRTEM is particularly powerful for resolving the layered atomic structure of these materials. It allows for the direct visualization of atomic arrangements and the measurement of interlayer d-spacing. rsc.orggoogle.comredalyc.org For example, HRTEM images can show the lattice fringes corresponding to specific crystallographic planes, providing direct evidence of the material's crystalline nature. redalyc.org In the study of VS₄ composites, HRTEM has been used to observe the interface between flower-like VS₄ and porous carbon. researchgate.net

The table below presents selected TEM and HRTEM findings for vanadium sulfide-based materials.

| Material | Technique | Key Findings | Source(s) |

| VS₂ Nanofibers | TEM | Confirmed 2D permeable channel structure. | rsc.org |

| NVS/G Composite | TEM, HRTEM | NVS nanoparticles (20-30 nm) anchored and encapsulated by rGO sheets. | fraunhofer.de |

| VS₄@C Composite | TEM, HRTEM | Visualized the interface between flower-like VS₄ and porous carbon. | researchgate.net |

| General VSₓ | HRTEM | Enables atomic-scale imaging of crystal structures, lattice spacings, and defects. | rsc.orggoogle.com |

| VSₓ Thin Films | TEM | Used to measure the thickness of deposited layers. | mdpi.com |

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can map the topography and electronic structure of conductive materials with atomic resolution. mdpi.com It has been instrumental in elucidating the atomic-scale details of two-dimensional (2D) vanadium sulfide layers. upc.eduresearchgate.netrsc.org

STM studies have been used to investigate ultimately thin vanadium-rich 2D materials based on VS₂, created via molecular beam epitaxy. upc.eduresearchgate.net By comparing STM data with Density Functional Theory (DFT) calculations, researchers have determined the atomic structure of sulfur-depleted phases, such as a V₄S₇ stoichiometry. researchgate.netrsc.org Atomically resolved STM images can reveal the unit cell dimensions and apparent height corrugations of surface superstructures. For example, in a striped single-layer island, a rectangular unit cell with dimensions of (3.20 ± 0.05) Å by (9.1 ± 0.1) Å has been observed. upc.eduresearchgate.net

The technique is also capable of visualizing how surface structures evolve under different conditions, such as annealing in a sulfur-rich environment, which can lead to the formation of self-intercalated V₅S₈-derived layers. researchgate.netrsc.org STM topographs can show how adsorbates cover the surface and how they can be removed by heating, revealing the underlying structure. researchgate.net

| Material System | STM Finding | Dimensions/Parameters | Source(s) |

| Striped single-layer VSₓ island | Rectangular unit cell | (3.20 ± 0.05) Å × (9.1 ± 0.1) Å | upc.eduresearchgate.net |

| Striped single-layer VSₓ island | Apparent height corrugation | 0.4 to 0.6 Å (depending on tunneling conditions) | upc.eduresearchgate.net |

| V₄S₇ island | Imaging of adsorbates and underlying structure | Image size: 35 × 30 nm², Sample bias: -0.5 V, Tunneling current: 10 pA | researchgate.net |

| 2D V₅S₈-derived islands | Investigation of charge density waves | STS used to probe electronic properties. | upc.eduresearchgate.netrsc.org |

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and phase composition of materials.

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a material and to determine its structural properties, such as lattice parameters. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for identification when compared to reference databases like the one maintained by the International Centre for Diffraction Data (ICDD).

In the study of vanadium sulfides, XRD is routinely used to confirm the successful synthesis of the desired phase. For example, XRD patterns of hydrothermally synthesized VS₂ can be indexed to the hexagonal VS₂ phase. rsc.org Similarly, for patronite VS₄ synthesized via a hydrothermal method, XRD is used for characterization. The technique is also crucial for analyzing composite materials. In VS₄/reduced graphene oxide (rGO) composites, XRD confirms the presence of monoclinic VS₄ particles.

XRD can also reveal changes in the crystal structure. For instance, mechanochemical treatment can lead to the amorphization of the VS₄ crystal structure, which is observable through the broadening or disappearance of diffraction peaks. Furthermore, ex-situ and operando XRD studies are performed to track structural changes in electrode materials during electrochemical cycling, providing insights into the reaction mechanisms.

| Material | XRD Finding | JCPDS Card No. (if available) | Source(s) |

| VS₂ | Identified as hexagonal VS₂ phase. | - | rsc.org |

| VS₄ | Confirmed monoclinic VS₄ phase. | 88-1318 | |

| NVS/G Composite | Showed diffraction peaks corresponding to the crystalline nature of the composite. | - | fraunhofer.de |

| Amorphous VS₄ | Broad or absent peaks indicating amorphization after mechanochemical treatment. | - |

Electrochemical Characterization Techniques

To evaluate the potential of vanadium sulfides as electrode materials for batteries and supercapacitors, a range of electrochemical characterization techniques are employed. These methods probe the material's performance, reaction kinetics, and stability during electrochemical processes.

Cyclic Voltammetry (CV): CV is used to study the redox behavior and electrochemical reversibility of the material. rsc.org By sweeping the potential and measuring the resulting current, CV curves reveal the potentials at which oxidation and reduction (intercalation/deintercalation) reactions occur. For a VS₂/Sulfur composite cathode, a well-defined and symmetric CV profile indicates good electrochemical reversibility. researchgate.net In supercapacitor applications, strong redox peaks in the CV curves of Nickel Vanadium Sulfide/Graphene (NVS/G) composites indicate battery-type capacitive behavior. mdpi.com

Galvanostatic Charge-Discharge (GCD): GCD tests are performed to determine key performance metrics such as specific capacity, rate capability, and cycling stability. The material is charged and discharged at a constant current within a set voltage window. The shape of the GCD profiles provides information about the reaction mechanism; for example, a sloping profile can indicate a solid-solution type mechanism. For a V₃S₄ anode in a Li-ion battery, GCD tests have shown a high reversible capacity of 781 mAh g⁻¹ at a current density of 25 mA g⁻¹. mdpi.com In supercapacitors, the specific capacitance of an NVS/G composite was calculated from GCD curves to be 1437 F g⁻¹ at 1 A g⁻¹. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the kinetics of electrochemical processes, including charge transfer resistance and ion diffusion. rsc.org The resulting Nyquist plot typically shows a semicircle in the high-frequency region, corresponding to the charge-transfer resistance (Rct) at the electrode/electrolyte interface, and a straight line in the low-frequency region, related to ion diffusion (Warburg impedance). rsc.org A smaller Rct value indicates faster electron transfer kinetics. For an NVS/G composite, a low Rct of 0.04 Ω·cm⁻² was measured, suggesting rapid charge transfer. mdpi.com EIS can also be used to monitor the stability of a device by comparing the impedance before and after long-term cycling. upc.edu

The table below summarizes the application of these techniques for vanadium sulfide materials.

| Technique | Purpose | Key Parameters Measured | Example Finding for VSₓ | Source(s) |

| Cyclic Voltammetry (CV) | Assess redox behavior, reversibility | Redox peak potentials, peak separation | Good electrochemical reversibility for S/VS₂ cathodes. researchgate.net | mdpi.comresearchgate.netrsc.org |

| Galvanostatic Charge-Discharge (GCD) | Evaluate performance | Specific capacity, rate capability, cycling stability, coulombic efficiency | V₃S₄ anode delivered 781 mAh g⁻¹ at 25 mA g⁻¹. mdpi.com | mdpi.commdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Analyze kinetics | Charge-transfer resistance (Rct), series resistance (Rs), ion diffusion | NVS/G composite showed a low Rct of 0.04 Ω·cm⁻². mdpi.com | rsc.orgmdpi.comupc.edu |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical behavior of materials. In the study of vanadium sulfides, CV is employed to assess their catalytic activity, electrochemical reversibility, and the redox processes occurring at the electrode-electrolyte interface. redalyc.orgunam.mx

In a typical setup for characterizing vanadium sulfide, a three-electrode system is used, consisting of a working electrode (e.g., vanadium sulfide deposited on a substrate), a reference electrode (like Ag/AgCl), and a counter electrode (often platinum or carbon felt). redalyc.orgmdpi.com The potential of the working electrode is swept linearly versus time between two preset voltage limits, and the resulting current is measured.

The shape of the resulting voltammogram provides valuable information. For instance, in the context of dye-sensitized solar cells (DSSCs), the CV curves for vanadium disulfide (VS₂) counter electrodes show distinct redox peaks corresponding to the I⁻/I₃⁻ redox couple. rsc.org The peak current density and peak-to-peak separation are key parameters; higher peak currents and smaller separations generally indicate superior electrocatalytic activity for the reduction of triiodide to iodide. rsc.org

Research on VS₂ nanofibers synthesized via a hydrothermal route demonstrated that the material's morphology significantly affects its catalytic activity, as observed in CV measurements. rsc.org Similarly, for sulfur/vanadium disulfide (S/VS₂) cathodes in solid-state batteries, a well-defined and symmetric CV profile is indicative of good electrochemical reversibility. google.com The presence of one or more redox couples can be identified, corresponding to reactions such as lithium intercalation (Li + VS₂ ↔ LiVS₂) and sulfur conversion (2Li + S ↔ Li₂S). google.com

The scan rate in CV analysis can also be varied to study the kinetics of the electrochemical processes. redalyc.org By analyzing the relationship between the peak current and the scan rate, one can determine whether a process is diffusion-controlled or surface-controlled, which is crucial for understanding the charge storage mechanism in supercapacitor applications.

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties and charge transfer kinetics of electrochemical systems. It involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response. For vanadium sulfide electrodes, EIS is crucial for quantifying various resistive and capacitive elements within the system. rsc.orgnih.gov

The resulting data is often presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. These plots can be fitted to an equivalent circuit model to extract quantitative parameters. researchgate.net Key parameters for vanadium sulfide electrodes include:

Series Resistance (Rs): The intercept on the real axis at high frequency, representing the combined resistance of the electrolyte, the current collector, and the electrode material itself. mdpi.com

Charge-Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region, which corresponds to the resistance to electron transfer at the electrode/electrolyte interface. A smaller Rct value signifies faster electron transfer and superior catalytic activity. mdpi.comrsc.org

In a study of VS₂ counter electrodes for DSSCs, EIS was used to compare the performance of VS₂ synthesized at different temperatures with that of a standard platinum (Pt) electrode. rsc.org The VS₂ prepared at 180 °C showed an Rct value comparable to that of Pt, indicating excellent catalytic activity. rsc.org The results demonstrated that lower Rct values correlated with better performance in the solar cell. rsc.org

| Electrode Material | Synthesis Temperature (°C) | Charge-Transfer Resistance (Rct) (Ω cm²) |

|---|---|---|

| VS₂ | 140 | 6.437 |

| VS₂ | 160 | 4.318 |

| VS₂ | 180 | 3.360 |

| VS₂ | 200 | 8.435 |

| Pt | N/A | 3.432 |

EIS is also applied in other areas. For instance, in supercapacitors using nickel vanadium sulfide, a lower Rct value indicates faster charge transfer and better rate capability. mdpi.com Vanadium disulfide has also been investigated for use in electrochemical sensors, where EIS can be used to determine analyte concentrations. cymitquimica.com

Tafel Polarization

Tafel polarization is a technique used to evaluate the kinetics of an electrochemical reaction, particularly to determine the exchange current density (J₀) and the Tafel slope, which provide insights into the catalytic mechanism. mdpi.com The measurement involves polarizing the electrode to a potential where a specific reaction occurs and recording the steady-state current as a function of the applied overpotential (η). The data is plotted as overpotential versus the logarithm of the current density (log |j|).

The Tafel equation is given by η = a + b log(j), where 'b' is the Tafel slope and 'a' is a constant related to the exchange current density. mdpi.com

Exchange Current Density (J₀): This is the current flowing in both directions at equilibrium (zero overpotential). It is determined by extrapolating the linear region of the Tafel plot to the equilibrium potential. rsc.org A higher J₀ indicates a more facile reaction and a better catalyst.